2,6-Dimethyl-5-phenylpyrimidin-4-amine
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Overview
Description
2,6-Dimethyl-5-phenylpyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₃N₃. It is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-5-phenylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrimidine derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-5-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2,6-Dimethyl-5-phenylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrimidine derivatives are known for their therapeutic potential, and this compound is investigated for its possible use in drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties.
2,5-Dimethylpyrimidin-4-amine: Another pyrimidine derivative with different substituents.
Uniqueness: 2,6-Dimethyl-5-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
116730-31-5 |
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Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2,6-dimethyl-5-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3/c1-8-11(10-6-4-3-5-7-10)12(13)15-9(2)14-8/h3-7H,1-2H3,(H2,13,14,15) |
InChI Key |
AIJPGSLELDDPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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